molecular formula C21H19BrN2O3S B4610491 N-(3-bromophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide

N-(3-bromophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide

Cat. No.: B4610491
M. Wt: 459.4 g/mol
InChI Key: HYOVNKIEKXFGHV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C21H19BrN2O3S and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.02998 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Enzymatic Inhibition

  • Synthesis of Novel Sulfonamides : A study by Ulus et al. (2013) detailed the synthesis of novel acridine and bis acridine sulfonamides, which showed effective inhibitory activity against carbonic anhydrase isoforms II and VII. These compounds, synthesized from derivatives including N-(4-sulfamoylphenyl)benzamide, demonstrate the compound's utility as a precursor in creating inhibitors for metalloenzymes like carbonic anhydrase (Ulus et al., 2013).

Molecular Docking and Vibrational Spectroscopy

  • Molecular Structure and Bioactivity : FazilathBasha et al. (2021) explored the molecular structure, docking, and vibrational spectroscopy of a similar molecule, N-((4-aminophenyl)sulfonyl)benzamide. The study highlighted its structural behavior and antifungal and antiviral nature, providing insight into the compound's potential applications in developing bioactive materials (FazilathBasha et al., 2021).

Synthesis and Catalysis

  • Novel Reagents and Catalysis : Research by Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent for synthesizing 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This work illustrates the use of similar compounds in catalysis, showcasing their versatility in organic synthesis (Khazaei et al., 2014).

Electrophysiological Activity

  • Cardiac Electrophysiological Activity : A study conducted by Morgan et al. (1990) synthesized and analyzed the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating the potential medical applications of such compounds in treating arrhythmias (Morgan et al., 1990).

Properties

IUPAC Name

N-(3-bromophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-14-5-3-8-19(11-14)24-28(26,27)20-12-16(10-9-15(20)2)21(25)23-18-7-4-6-17(22)13-18/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOVNKIEKXFGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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